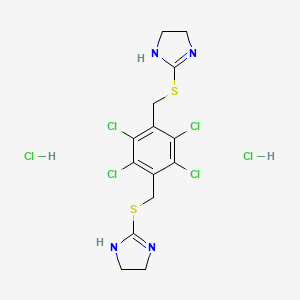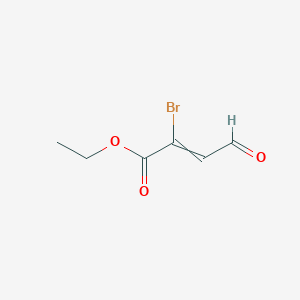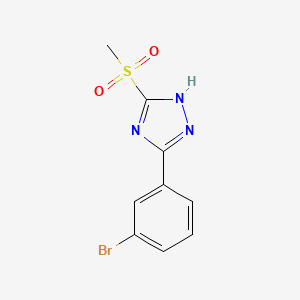![molecular formula C36H33N3O2S B14162675 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide CAS No. 5655-69-6](/img/structure/B14162675.png)
2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has garnered interest due to its potential biological activities, including antibacterial and antitumor properties .
Preparation Methods
The synthesis of 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide involves multiple steps. One common synthetic route starts with the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines. This reaction produces bis-benzo[h]quinazoline compounds linked through a SCH2 spacer . The reaction conditions typically involve the use of potassium hydroxide as a base.
Chemical Reactions Analysis
2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential antibacterial activity against various strains of bacteria.
Industry: Its unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. In antibacterial applications, it likely inhibits bacterial enzymes or disrupts cell membrane integrity. For its antitumor activity, the compound may interfere with cell division processes or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide include:
3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: This compound shares a similar spiro structure and has comparable biological activities.
5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one: Another spiro compound with antibacterial properties.
The uniqueness of 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
CAS No. |
5655-69-6 |
|---|---|
Molecular Formula |
C36H33N3O2S |
Molecular Weight |
571.7 g/mol |
IUPAC Name |
2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C36H33N3O2S/c40-31(37-30-19-11-16-26-14-5-7-17-28(26)30)24-42-35-38-33-29-18-8-6-15-27(29)22-36(20-9-2-10-21-36)32(33)34(41)39(35)23-25-12-3-1-4-13-25/h1,3-8,11-19H,2,9-10,20-24H2,(H,37,40) |
InChI Key |
XMJOQDJWTJEYEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC(=O)NC5=CC=CC6=CC=CC=C65)CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)
![2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B14162636.png)
![1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14162656.png)


![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)

![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)


![9-Benzylidene-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14162705.png)
